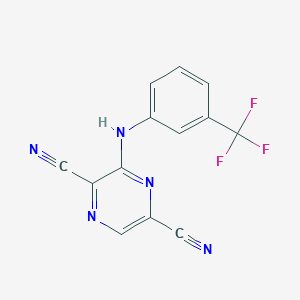

3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile

Vue d'ensemble

Description

3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyrazine ring with two cyano groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile typically involves the reaction of 3-(Trifluoromethyl)aniline with pyrazine-2,5-dicarbonitrile under specific conditions. One common method includes:

Starting Materials: 3-(Trifluoromethyl)aniline and pyrazine-2,5-dicarbonitrile.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Temperature: The reaction mixture is typically heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the pyrazine ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of pyrazine compounds exhibit antitumor properties. For example, studies have shown that 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile can inhibit the proliferation of certain cancer cell lines. A study conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism by which this compound operates involves the inhibition of specific kinases that are crucial for cancer cell survival and proliferation. This inhibition leads to cell cycle arrest and eventual cell death. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the lipophilicity of the compound, improving its bioavailability and efficacy against tumor cells .

Agricultural Science

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties. In agricultural applications, it has been tested against various pests, including Plutella xylostella, a significant pest in cabbage crops. The leaf disc-dipping assay revealed that this compound exhibits potent insecticidal activity, leading to high mortality rates in treated larvae .

Field Trials

Field trials have confirmed its effectiveness as an insecticide. In these trials, crops treated with the compound showed reduced pest populations compared to control groups. The results indicate not only immediate efficacy but also potential residual activity that could reduce the need for multiple applications during a growing season .

Materials Science

Synthesis of Functional Materials

In materials science, this compound has been utilized as a precursor for synthesizing functional materials. Its unique chemical structure allows it to participate in polymerization reactions to form conductive polymers. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Properties of Synthesized Materials

The synthesized polymers exhibit enhanced electrical conductivity and thermal stability compared to traditional materials. Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm these improved properties, making them suitable for advanced electronic applications .

Data Summary

Mécanisme D'action

The mechanism of action of 3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as kinases, which play a crucial role in cell signaling and regulation.

Pathways Involved: By inhibiting or modulating the activity of these enzymes, the compound can affect various cellular pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)aniline: An isomer with similar structural features but different reactivity and applications.

Pyrazine-2,5-dicarbonitrile: A related compound with a simpler structure, used as a precursor in the synthesis of more complex molecules.

Uniqueness

3-((3-(trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is unique due to the combination of the trifluoromethyl group, aniline moiety, and pyrazine ring with cyano groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

3-((3-(Trifluoromethyl)phenyl)amino)pyrazine-2,5-dicarbonitrile is an intriguing compound due to its diverse biological activities and potential applications in pharmaceuticals and agriculture. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that typically include the formation of the pyrazine ring followed by the introduction of the trifluoromethyl group. The compound can be characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of:

- Antimicrobial Properties : Several studies have indicated that derivatives of trifluoromethyl phenyl compounds exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 μg/ml against various bacterial strains .

- Insecticidal Activity : Research on related phenylpyrazole compounds suggests effective insecticidal properties. A study demonstrated that a phenylpyrazole derivative exhibited a lower lethal concentration (LC50) against Plutella xylostella (14.67 mg/L), outperforming fipronil (27.24 mg/L) . This indicates that modifications in the molecular structure can enhance insecticidal efficacy.

Case Study 1: Antimicrobial Efficacy

A series of trifluoromethyl-substituted pyrazoles were synthesized and tested for their antibacterial activity. The results showed that compounds with hydrophobic halogen substituents maintained high potency against Gram-positive bacteria while demonstrating low cytotoxicity to human cells. Notably, the presence of a trifluoromethyl group was crucial for enhancing biological activity, as evidenced by MIC values that were significantly lower than those of non-substituted analogs .

| Compound | MIC (μg/ml) | Bacterial Strain |

|---|---|---|

| Compound A | 0.78 | Staphylococcus aureus |

| Compound B | 1.56 | Bacillus subtilis |

| Compound C | 3.125 | Enterococcus faecalis |

Case Study 2: Insecticidal Activity

In a controlled experiment assessing insecticidal properties, leaf discs treated with various concentrations of this compound were exposed to Plutella xylostella. The mortality rates were recorded at intervals, demonstrating a significant increase in mortality correlating with higher concentrations of the compound.

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 5 | 30 |

| 10 | 60 |

| 20 | 90 |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that its activity may involve:

- Inhibition of Protein Kinases : Similar compounds have shown to inhibit various kinases involved in cell signaling pathways, which could lead to reduced cell proliferation in cancer models .

- Disruption of Cellular Processes : The structural modifications imparted by the trifluoromethyl group may enhance interactions with biological targets, disrupting essential cellular processes in both microbial and insect systems.

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3N5/c14-13(15,16)8-2-1-3-9(4-8)20-12-11(6-18)19-7-10(5-17)21-12/h1-4,7H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTHLEZFKPFICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC(=CN=C2C#N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647266 | |

| Record name | 3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918410-45-4 | |

| Record name | 3-[3-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.